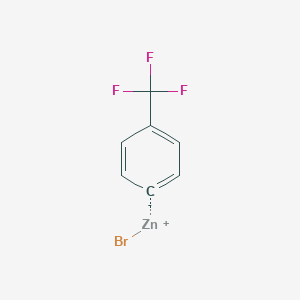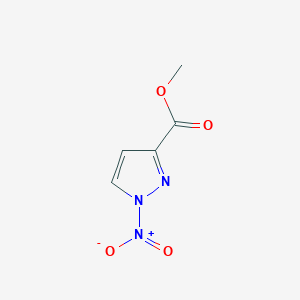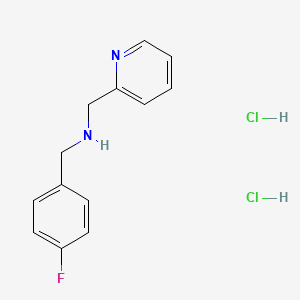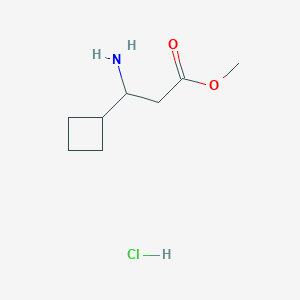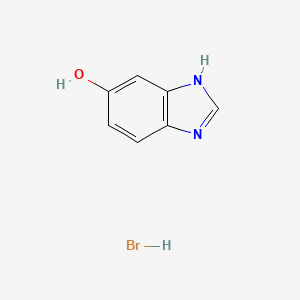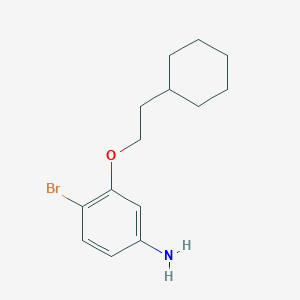
4-Bromo-3-(2-cyclohexylethoxy)aniline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(2-cyclohexylethoxy)aniline consists of a bromine-substituted aniline ring attached to a cyclohexylethoxy group. The bromine atom is positioned at the 4-position of the aniline ring, and the cyclohexylethoxy moiety is connected to the nitrogen atom. The hydrochloride salt form enhances solubility and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-Bromo-3-(2-cyclohexylethoxy)aniline is a compound that may be involved in the synthesis of complex organic molecules, such as oligomers and polymers. For example, the facile synthesis and crystallographic analysis of brominated oligo(N-phenyl-m-aniline)s highlight the potential of brominated anilines in forming structures with unique geometries and redox properties, which could be relevant for materials science and electronics (Ito et al., 2002). The synthesis of quinoxaline derivatives also demonstrates the reactivity of aniline derivatives in producing compounds with potential applications in pharmaceuticals and dyes (Ahmad et al., 1965).
Material Science and Electronics
The study of vibrational analysis and electronic properties of brominated anilines, such as 4-bromo-3-(trifluoromethyl)aniline, provides insights into the impact of bromination on the molecular structure and potential applications in nonlinear optical (NLO) materials. These materials are crucial for developing optical and electronic devices due to their ability to alter light properties (Revathi et al., 2017).
Organic Chemistry and Catalysis
In organic synthesis, brominated anilines serve as intermediates in the construction of complex molecules. For instance, the synthesis of 4-bromo-3-methylanisole for dye production illustrates the use of brominated anilines in creating valuable industrial chemicals. This process emphasizes the importance of selective bromination reactions in organic synthesis and the production of dyes for thermal papers (Xie et al., 2020).
Advanced Synthesis Techniques
Transition metal-free methods for synthesizing meta-bromo- and meta-trifluoromethylanilines showcase innovative approaches to forming anilines with unique substitution patterns. These methods highlight the evolution of synthetic strategies toward more sustainable and metal-free processes, which is crucial for environmental safety and green chemistry (Staudt et al., 2022).
Eigenschaften
IUPAC Name |
4-bromo-3-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXMRIGOSQRNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=CC(=C2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2-cyclohexylethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



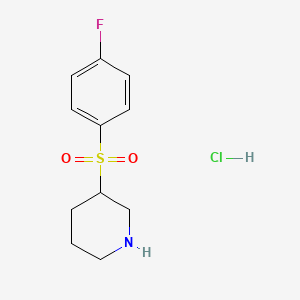
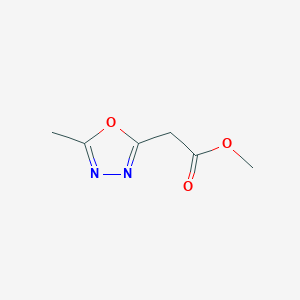

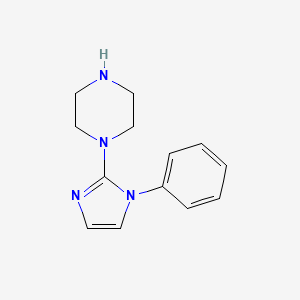
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)

